molecular formula C10H9ClF2 B3315312 2-Chloro-4-(3,5-difluorophenyl)-1-butene CAS No. 951892-75-4

2-Chloro-4-(3,5-difluorophenyl)-1-butene

Cat. No.: B3315312
CAS No.: 951892-75-4
M. Wt: 202.63 g/mol
InChI Key: ZKGRQGTZVCDMGT-UHFFFAOYSA-N
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Description

Overview of Strategic Importance of Halogenated Alkenes in Chemical Synthesis

Halogenated alkenes are versatile building blocks in organic synthesis. The presence of a carbon-carbon double bond and one or more carbon-halogen bonds provides multiple reactive sites for a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic substitutions, and addition reactions, enabling the construction of complex molecular architectures. The specific halogen atom and its position on the alkene chain dictate the compound's reactivity and the stereochemical outcome of its reactions. For instance, vinylic halides are key precursors for the synthesis of substituted alkenes with controlled stereochemistry.

Contextualization of 2-Chloro-4-(3,5-difluorophenyl)-1-butene within Fluorinated and Chlorinated Organic Compounds

The subject of this article, this compound, is a unique molecule that combines the structural features of both chlorinated and fluorinated organic compounds. The difluorophenyl group brings with it the characteristic effects of fluorine substitution, such as increased metabolic stability and altered electronic properties, which are highly sought after in medicinal chemistry. The chloro-substituted butene moiety introduces a reactive handle for further synthetic modifications. This dual halogenation pattern places the compound at the intersection of several important classes of organic molecules, making it a potentially valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

Research Gaps and Opportunities Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While the compound is commercially available from various suppliers, there is a notable absence of published studies detailing its synthesis, spectroscopic characterization, and reactivity. This lack of information presents a clear opportunity for the academic and industrial research communities.

Future research could focus on several key areas:

Development of efficient and stereoselective synthetic routes: Investigating various synthetic strategies to access this molecule with high purity and yield.

Thorough spectroscopic and physical characterization: Detailed analysis using modern analytical techniques to establish a comprehensive property profile.

Exploration of its reactivity: Studying its behavior in various chemical reactions to understand its potential as a synthetic intermediate.

Investigation of potential applications: Screening for biological activity or its utility as a monomer for the synthesis of novel functional polymers.

Physicochemical Properties and Spectroscopic Data

Interactive Data Table of Predicted Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₉ClF₂
Molecular Weight202.63 g/mol bldpharm.com
AppearanceColorless to light yellow liquid (predicted)
Boiling PointNot available
Melting PointNot available
Density~1.2 g/cm³ (predicted)
Refractive Index~1.5 (predicted)

Predicted Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the butene moiety, the allylic protons, and the aromatic protons of the difluorophenyl ring. The coupling patterns would provide valuable information about the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the butene chain and the carbons of the difluorophenyl ring. The chemical shifts would be influenced by the presence of the chlorine and fluorine atoms.

¹⁹F NMR: This technique would be crucial for confirming the presence and chemical environment of the two fluorine atoms on the phenyl ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGRQGTZVCDMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC(=C1)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251324
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-75-4
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 2 Chloro 4 3,5 Difluorophenyl 1 Butene

Electrophilic Addition Reactions to the Alkene Moiety

The terminal alkene group in 2-Chloro-4-(3,5-difluorophenyl)-1-butene is expected to be susceptible to electrophilic attack. The electron-rich pi bond of the double bond can act as a nucleophile, reacting with various electrophiles.

Halogenation Reactions (e.g., Bromination)

In a typical halogenation reaction, the addition of a halogen, such as bromine (Br₂), across the double bond would be anticipated. This type of reaction generally proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the bromide ion would lead to the formation of a dihalogenated product. The presence of the electron-withdrawing chloro and difluorophenyl groups might influence the rate of this reaction, potentially making the alkene less reactive compared to simple alkenes.

Hydrohalogenation Reactions and Carbocation Rearrangements

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene is expected to follow Markovnikov's rule. chemicalbook.comyoutube.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the C2 position. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The subsequent attack of the halide ion on this carbocation would yield the corresponding haloalkane.

A key consideration in these reactions is the possibility of carbocation rearrangements. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement is likely to occur before the nucleophilic attack by the halide. numberanalytics.com However, in the case of the carbocation formed from this compound, a rearrangement to an adjacent carbon would not necessarily lead to a more stable carbocation.

Mechanistic Investigations of Regioselectivity and Stereoselectivity

The regioselectivity of electrophilic additions to this unsymmetrical alkene would be governed by the stability of the intermediate carbocation, as dictated by Markovnikov's rule. libretexts.org The stereoselectivity of these reactions would depend on the specific mechanism. For instance, halogenation reactions involving a cyclic halonium ion intermediate typically result in anti-addition of the two halogen atoms. libretexts.org Hydrohalogenation, proceeding through a planar carbocation intermediate, would likely lead to a mixture of syn and anti-addition products. Detailed mechanistic studies, which are currently unavailable for this specific compound, would be necessary to definitively determine the regio- and stereochemical outcomes.

Nucleophilic Substitution Reactions Involving the Chlorinated Center

The chlorine atom at the C2 position is an allylic chloride, which can participate in nucleophilic substitution reactions. The reactivity of this center would be influenced by both steric hindrance and the electronic effects of the nearby functional groups.

Substitution by Oxygen Nucleophiles (e.g., Epoxidation, Hydroxylation)

While epoxidation typically occurs at the double bond, direct substitution of the allylic chloride by an oxygen nucleophile like a hydroxide (B78521) ion could potentially occur, though this might compete with elimination reactions. A more common route to introduce a hydroxyl group at the allylic position would be through a two-step process involving epoxidation of the double bond followed by ring-opening. nih.gov Epoxidation of the alkene moiety with a peroxy acid would form an epoxide. researchgate.netlibretexts.org Subsequent acid-catalyzed ring-opening of this epoxide with water would likely yield a diol. nih.gov

Substitution by Nitrogen Nucleophiles (e.g., Amination, Amidation)

Nucleophilic substitution of the allylic chloride with nitrogen nucleophiles, such as amines or amides, would be a plausible transformation. These reactions would likely proceed via an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with a primary or secondary amine could lead to the corresponding allylic amine. Similarly, reaction with an amide anion could result in the formation of an N-allyl amide. The success of these reactions would depend on factors such as the strength of the nucleophile and the solvent used.

Substitution by Carbon Nucleophiles (e.g., Cyanation, Alkylation)

The reactivity of this compound in substitution reactions is dominated by the presence of the allylic chloride. This functional group is susceptible to nucleophilic attack, primarily through S_N2 or S_N2' mechanisms, allowing for the formation of new carbon-carbon bonds.

Cyanation: The introduction of a nitrile group can be achieved through reaction with cyanide salts, such as sodium or potassium cyanide. nih.gov This reaction typically proceeds via an S_N2 pathway, where the cyanide anion directly displaces the chloride ion. The resulting product, 2-(3,5-difluorobenzyl)but-3-enenitrile, is a valuable intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing heterocycles. nih.gov The choice of solvent, such as a polar aprotic solvent like DMSO or acetonitrile, is crucial for facilitating the reaction. google.com

Alkylation: The alkylation of this compound involves the introduction of an alkyl group, which can be accomplished using various organometallic reagents. Organocuprates (Gilman reagents) are particularly effective for allylic alkylations. Alternatively, Grignard reagents can be used in the presence of a copper catalyst, which favors the S_N2' pathway. nih.gov This reaction is a powerful tool for extending the carbon chain and constructing more complex molecular frameworks. libretexts.orglibretexts.org

Reaction TypeReagentTypical ConditionsExpected Major Product
CyanationNaCN or KCNPolar aprotic solvent (e.g., DMSO, Acetonitrile)2-(3,5-difluorobenzyl)but-3-enenitrile
AlkylationR₂CuLi (Gilman Reagent) or RMgX/Cu(I) saltEthereal solvent (e.g., THF, Et₂O), low temperatureProduct of S_N2 or S_N2' alkylation

Oxidation Reactions

The butene unit in this compound is the primary site for oxidation reactions. Depending on the reagents and conditions, this can lead to epoxidation or complete cleavage of the double bond.

Epoxidation of the Butene Unit

The carbon-carbon double bond can be converted into an epoxide, a three-membered cyclic ether, using various oxidizing agents. researchgate.net A common and effective method is the Prilezhaev reaction, which employs a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net This reaction is typically carried out in an inert solvent like dichloromethane. The resulting epoxide, 2-chloro-2-(2-(3,5-difluorophenyl)ethyl)oxirane, is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. Other methods include using hydrogen peroxide in the presence of a metal catalyst, such as manganese or rhenium compounds, which are considered "greener" alternatives. organic-chemistry.org

ReagentReaction Name/TypeTypical ConditionsProduct
m-Chloroperoxybenzoic acid (m-CPBA)Prilezhaev ReactionInert solvent (e.g., CH₂Cl₂)2-chloro-2-(2-(3,5-difluorophenyl)ethyl)oxirane
Hydrogen Peroxide (H₂O₂) / Mn CatalystCatalytic EpoxidationBicarbonate buffer2-chloro-2-(2-(3,5-difluorophenyl)ethyl)oxirane
Dimethyldioxirane (DMDO)Dioxirane EpoxidationAcetone, room temperature2-chloro-2-(2-(3,5-difluorophenyl)ethyl)oxirane

Oxidative Cleavage

Oxidative cleavage of the alkene double bond breaks the molecule into smaller carbonyl-containing fragments, which can be useful for structural analysis or further synthesis. libretexts.orglibretexts.org

Ozonolysis: This is a powerful method for cleaving double bonds. libretexts.orglibretexts.org The reaction proceeds by treating the alkene with ozone (O₃), followed by a workup step.

Reductive Workup: Using a reducing agent like zinc dust or dimethyl sulfide (B99878) (DMS) results in the formation of aldehydes or ketones. For this compound, this would yield (3,5-difluorophenyl)acetaldehyde and chloroformaldehyde.

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts the initial fragments into carboxylic acids or carbon dioxide. libretexts.org This workup would yield (3,5-difluorophenyl)acetic acid.

Another method involves using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions, which also leads to the formation of carboxylic acids.

Reagent(s)WorkupExpected Products
1. O₃; 2. Zn/H₂O or (CH₃)₂SReductive(3,5-difluorophenyl)acetaldehyde and Chloroformaldehyde
1. O₃; 2. H₂O₂Oxidative(3,5-difluorophenyl)acetic acid
KMnO₄ (hot, concentrated)Oxidative(3,5-difluorophenyl)acetic acid

Reduction Reactions

The reducible sites in this compound are the alkene double bond and the carbon-chlorine bond. The choice of reducing agent determines the outcome of the reaction. researchgate.net

Hydrogenation of the Alkene Double Bond

The butene double bond can be selectively reduced to a single bond through catalytic hydrogenation. researchgate.net This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is usually performed in a solvent like ethanol (B145695) or ethyl acetate. This process converts the alkene into the corresponding alkane, yielding 2-Chloro-4-(3,5-difluorophenyl)butane, without affecting the aromatic ring or the chloro-substituent under standard conditions.

Reductive Dehalogenation

Reductive dehalogenation involves the removal of the chlorine atom and its replacement with a hydrogen atom. This can be achieved using various methods. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the allylic chloride. It is important to note that such strong reducing agents may also affect other functional groups if present.

Simultaneously, catalytic hydrogenation can also lead to dehalogenation (hydrogenolysis), especially with catalysts like palladium on carbon. nih.gov Depending on the reaction conditions (temperature, pressure, and reaction time), it is possible to achieve both hydrogenation of the double bond and reductive dehalogenation in a single step, yielding 1-(3,5-difluorophenyl)butane.

ReagentTypical ConditionsPrimary TransformationProduct
H₂ / Pd/CEthanol, 1 atm H₂Alkene Hydrogenation2-Chloro-4-(3,5-difluorophenyl)butane
LiAlH₄THF or Et₂O, then H₂O workupReductive Dehalogenation4-(3,5-difluorophenyl)but-1-ene
H₂ / Pd/CForced conditions (e.g., higher pressure/temp.)Hydrogenation & Dehalogenation1-(3,5-difluorophenyl)butane

Cycloaddition Reactions (e.g., Diels-Alder reactions, 1,3-dipolar cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org The terminal double bond in this compound can potentially participate as a 2π-electron component (a dienophile or a dipolarophile) in these transformations. wikipedia.orgmasterorganicchemistry.com

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com For this compound to act as a dienophile, it would react with a conjugated diene. The reactivity of the alkene in this compound as a dienophile is influenced by the electronic effects of its substituents. The chlorine atom at the 2-position is an electron-withdrawing group, which generally increases the reactivity of a dienophile in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com

However, the bulky 4-(3,5-difluorophenyl) group may introduce steric hindrance, potentially affecting the approach of the diene and influencing the stereochemical outcome of the reaction. When reacting with an unsymmetrical diene, this compound would be expected to yield regioisomers, with the "ortho" and "para" products typically favored over the "meta" product. masterorganicchemistry.com

A hypothetical Diels-Alder reaction is presented below:

ReactantsDiene ExampleConditions (Hypothetical)Expected Product Type
This compoundCyclopentadieneThermal or Lewis AcidA substituted norbornene adduct
This compoundButa-1,3-dieneHigh Temperature/PressureA substituted cyclohexene

1,3-Dipolar Cycloadditions:

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkene of our target molecule) to form a five-membered heterocyclic ring. wikipedia.orgethz.ch Common 1,3-dipoles include azides, nitrile oxides, and nitrones. wikipedia.orgorganic-chemistry.org The reaction is typically concerted and stereospecific. wikipedia.org

The electron-withdrawing nature of the chlorine substituent would make this compound a suitable dipolarophile for reactions with electron-rich dipoles. The regioselectivity of the cycloaddition would be governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the alkene. organic-chemistry.org

A summary of potential 1,3-dipolar cycloaddition reactions is shown in the table below:

Dipolarophile1,3-Dipole ExampleResulting Heterocycle (Hypothetical)
This compoundPhenyl azideA substituted triazoline
This compoundBenzonitrile oxideA substituted isoxazoline
This compoundC-Phenyl-N-methylnitroneA substituted isoxazolidine

Rearrangement Reactions and Isomerization Processes

The structure of this compound contains an allylic chloride moiety, which is prone to rearrangement reactions. These processes can be influenced by factors such as the solvent, the presence of catalysts, and temperature.

Allylic Rearrangement:

Allylic chlorides can undergo nucleophilic substitution reactions through either a direct displacement (SN2) or via an allylic rearrangement (SN2' or SN1'). In an SN1' reaction, the departure of the leaving group (chloride) would form a resonance-stabilized allylic carbocation. A nucleophile can then attack at either of the two electrophilic carbons of this cation. This would lead to a mixture of products, including the isomerized product, 4-chloro-1-(3,5-difluorophenyl)-2-butene. The stability of the potential carbocation intermediates plays a crucial role in determining the product distribution. The presence of the electron-withdrawing difluorophenyl group might destabilize a nearby carbocation, potentially influencing the rearrangement pathway.

Isomerization:

Isomerization of the double bond from the terminal position (1-butene) to an internal position (2-butene) is a possible transformation. This can be catalyzed by acids, bases, or transition metals. For instance, base-catalyzed isomerization can proceed via a nih.govacs.org-proton shift. nih.govacs.org Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are also known to efficiently catalyze the isomerization of allylic systems. rsc.org Such an isomerization would result in the formation of 1-chloro-4-(3,5-difluorophenyl)-2-butene. The relative stability of the resulting E and Z isomers would depend on the steric interactions of the substituents around the double bond.

A study on the photochemical rearrangement of related 4-aryl-1,1-dicyano-1-butenes has shown that substituents on the linker chain can induce allylic rearrangements. nih.gov This suggests that photochemical conditions could also potentially trigger rearrangements in this compound.

The table below summarizes potential rearrangement and isomerization products:

Starting MaterialReaction TypeCatalyst/Conditions (Hypothetical)Potential Product(s)
This compoundAllylic Rearrangement (SN1')Protic Solvent, Heat4-Chloro-1-(3,5-difluorophenyl)-2-butene and 2-substituted-4-(3,5-difluorophenyl)-1-butene
This compoundIsomerizationBase (e.g., TBD) or Metal Catalyst1-Chloro-4-(3,5-difluorophenyl)-2-butene (E/Z mixture)

Theoretical and Computational Studies of 2 Chloro 4 3,5 Difluorophenyl 1 Butene

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Conformational analysis would be particularly important for the rotatable single bond between the butene chain and the phenyl ring. By calculating the energy at different rotational angles (a dihedral scan), a potential energy profile would be generated. This would reveal the most stable conformers (energy minima) and the energy barriers (transition states) between them. Studies on similar fluorinated aromatic compounds suggest that electrostatic interactions between the fluorine atoms and the pi-system of the butene group would significantly influence the preferred orientation of the ring relative to the side chain.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining chemical reactivity.

For 2-Chloro-4-(3,5-difluorophenyl)-1-butene, the HOMO would likely be localized on the electron-rich C=C double bond of the butene moiety. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the difluorophenyl ring and the C-Cl bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The electronegative fluorine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to a non-halogenated analogue.

Table 1: Hypothetical DFT Electronic Properties Data

Parameter Expected Value Range Significance
Energy of HOMO -6.5 to -7.5 eV Indicates ionization potential and electron-donating ability.
Energy of LUMO -0.5 to -1.5 eV Indicates electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.5 to 6.5 eV Correlates with chemical reactivity and electronic transitions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the calculated spectrum with an experimentally obtained one, the structure of a synthesized compound can be confirmed.

For this compound, characteristic vibrational frequencies would include the C=C stretching of the alkene, C-Cl stretching, C-F stretching of the aromatic ring, and various C-H stretching and bending modes. For example, C-Cl stretching vibrations are typically observed in the 550-850 cm⁻¹ region of the IR spectrum.

Reaction Mechanism and Transition State Analysis

DFT calculations are a powerful tool for elucidating reaction pathways. For instance, the mechanism of an electrophilic addition reaction to the double bond of this compound could be investigated. Researchers would model the approach of an electrophile to the alkene, calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy, which governs the reaction rate. Studies on similar halogenated alkenes show that the reaction can proceed through different types of transition states, such as three-centered or four-centered structures, depending on the reactants.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent box, would provide insights into its dynamic behavior. This would include conformational flexibility, such as the rotation of the phenyl ring, and how the molecule interacts with surrounding solvent molecules. Such simulations are computationally intensive but offer a view of molecular behavior that is closer to real-world conditions in solution.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals corresponding to chemical bonds and lone pairs, which aligns closely with Lewis structures.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Theoretical and computational chemistry offer powerful tools to predict the properties and interactions of molecules, thereby guiding research and development efforts. For a compound like this compound, these studies could provide valuable insights into its potential biological activities and interactions with molecular targets.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule.

For a molecule such as this compound, relevant descriptors would likely include:

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity.

Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a biological target.

Hydrophobic descriptors: Such as the partition coefficient (logP), which indicates how the molecule distributes between fatty and aqueous environments.

Topological descriptors: Which describe the connectivity of atoms within the molecule.

A hypothetical QSAR study for a series of compounds including this compound would involve synthesizing a range of structurally similar molecules, measuring their biological activity, calculating their molecular descriptors, and then using statistical methods to build a predictive model. However, no such specific QSAR studies for this compound have been identified in the public domain.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

A pharmacophore model can be generated in two primary ways:

Ligand-based: When the structures of several active molecules are known, they can be superimposed to identify common chemical features.

Structure-based: If the three-dimensional structure of the biological target (like an enzyme or receptor) is known, the key interaction points within its binding site can be used to define the pharmacophore.

For this compound, a pharmacophore model could theoretically be developed if it were part of a set of active compounds. The model would highlight the critical roles of the difluorophenyl ring, the chloro-substituted double bond, and their spatial relationships. This model could then be used to virtually screen large databases of chemical compounds to find new molecules with the potential for similar biological activity. At present, no published pharmacophore models specifically for this compound have been found.

Molecular Docking Simulations (without clinical implications)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.

The process involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking algorithm: The software samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring function: A scoring function is used to estimate the binding affinity for each pose, and the results are ranked to identify the most likely binding mode.

A molecular docking simulation of this compound into a relevant biological target could reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking involving the difluorophenyl ring. These insights can guide the design of new analogues with improved binding affinity. Despite the potential utility of this technique, no specific molecular docking studies featuring this compound are available in the scientific literature.

Applications of 2 Chloro 4 3,5 Difluorophenyl 1 Butene in Advanced Organic Synthesis

Potential as a Building Block for Complex Molecules

While no studies specifically document the use of 2-Chloro-4-(3,5-difluorophenyl)-1-butene as a building block, its structure suggests potential utility in the synthesis of complex organic molecules. The presence of an allylic chloride and a difluorinated aromatic ring offers two reactive sites for various chemical transformations.

There is no available research demonstrating the synthesis of heterocyclic scaffolds like quinoline, indole, or oxazoline (B21484) derivatives from this compound. However, allylic compounds are well-established precursors for a variety of heterocycles. nih.govresearchgate.net In principle, the allylic chloride moiety could participate in cyclization reactions. For instance, N-allylic compounds are often used to synthesize nitrogen-containing heterocycles such as pyrrolidines and piperazines. researchgate.net Transition-metal-catalyzed reactions, such as those involving palladium, are commonly employed for the cyclization of N-allyl guanidines and ureas to form five- and six-membered rings. organic-chemistry.org Similarly, the synthesis of oxygen-containing heterocycles from allylic alcohols is a known strategy, suggesting that this compound could potentially be converted to the corresponding alcohol and then cyclized. nih.gov

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.gov The 3,5-difluorophenyl group present in the target molecule is a feature found in various pharmacologically active compounds. For example, fluorinated phenyl groups are key structural components in certain statins and other therapeutic agents. mdpi.com While there is no direct evidence of this compound being a precursor to any specific active compound, its difluorophenyl moiety makes it an interesting, albeit unexploited, starting material for medicinal chemistry exploration. The trifluoromethyl group, a related fluorinated functional group, is also prevalent in many FDA-approved drugs. mdpi.com

Speculative Role in Advanced Material Science

No literature could be found that describes the application of this compound in material science, either as a polymer additive or in the creation of high-performance materials. In general, halogenated organic compounds can sometimes be used as flame retardants or as monomers for specialty polymers. The presence of fluorine can impart desirable properties such as thermal stability and chemical resistance. However, the specific contribution of this compound to material science remains uninvestigated.

Theoretical Derivatization and Functionalization Strategies

The chemical structure of this compound allows for several predictable derivatization and functionalization strategies, although no specific examples have been published.

The allylic chloride is the most probable site for initial functionalization via nucleophilic substitution. A wide range of nucleophiles, such as amines, alcohols, and thiols, could displace the chloride to introduce new functional groups. The double bond could also be functionalized through various addition reactions, including hydrogenation, halogenation, or epoxidation. Furthermore, the aromatic ring could potentially undergo electrophilic or nucleophilic aromatic substitution, although the presence of two deactivating fluorine atoms would influence the reaction conditions required.

By selecting appropriate reaction partners, the electronic and steric properties of derivatives of this compound could theoretically be tuned. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring (if synthetically feasible) would alter its electronic character. The steric bulk of the molecule could be modified by introducing larger or smaller groups at the allylic position. Such modifications are fundamental in fields like drug design and material science for optimizing the properties of a lead compound.

Due to the absence of specific research data for this compound, the generation of interactive data tables with research findings is not possible.

Biological Activities and Mechanistic Studies Non Clinical Focus

In Vitro Studies on Cellular and Subcellular Targets

No publicly available studies were identified that investigated the in vitro effects of 2-Chloro-4-(3,5-difluorophenyl)-1-butene on cellular or subcellular targets.

No data is available on the potential for this compound to act as an enzyme inhibitor or on its mechanisms of enzyme inhibition.

There are no published findings on the binding affinity or modulatory effects of this compound at any biological receptors.

No studies have been published detailing any antimicrobial or antiproliferative activity of this compound in cellular assays. While related structures containing the 3,5-difluorophenyl group have been investigated for such properties, this specific compound has not. researchgate.netresearchgate.netsrce.hr

In Vivo Animal Model Investigations (excluding dosage, administration, safety, adverse effects)

No in vivo studies in animal models have been reported for this compound.

Information regarding the pharmacodynamic properties of this compound is not available.

The molecular mechanisms underlying any potential biological response to this compound have not been elucidated, as no primary research on its biological effects has been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine and Chlorine Substitution on Reactivity and Biological Activity

No specific research findings are available for 2-Chloro-4-(3,5-difluorophenyl)-1-butene.

Influence of Butene Moiety and Phenyl Ring Substitution on Chemical and Biological Profiles

No specific research findings are available for this compound.

Stereochemical Influence on Activity and Selectivity

No specific research findings are available for this compound.

Computational Approaches to SAR/SPR Elucidation

No specific research findings are available for this compound.

Environmental Fate and Degradation Pathways

Photochemical Degradation

There is currently no available data in the scientific literature regarding the photochemical degradation of 2-Chloro-4-(3,5-difluorophenyl)-1-butene. Studies on other chlorinated and fluorinated aromatic compounds suggest that photochemical degradation in the atmosphere is often initiated by reactions with hydroxyl (•OH) radicals. For instance, the photodegradation of the herbicide acifluorfen, which contains a chloro- and a trifluoromethyl-substituted phenyl ring, proceeds through pathways such as dehalogenation and cleavage of ether linkages. nih.gov However, without experimental data for this compound, its atmospheric half-life and the specific products of its photochemical reactions remain unknown.

Biodegradation Mechanisms in Environmental Compartments

Information on the biodegradation of this compound in soil and water is not present in the current body of scientific literature. Research on other chlorinated compounds, such as 2-chloro-4-nitrophenol (B164951) and 2,4-dichlorophenol, has shown that microorganisms can degrade these substances through various enzymatic processes. nih.govnih.gov For example, some bacteria utilize mono- and dioxygenase enzymes to initiate the breakdown of chlorinated aromatic rings. nih.govnih.gov The presence of both chlorine and fluorine atoms in this compound may influence its susceptibility to microbial degradation, but the specific microorganisms and pathways involved have not been studied.

Transformation Products and Their Characterization

Due to the lack of studies on the degradation of this compound, its transformation products have not been identified or characterized. In the degradation of other complex halogenated compounds, a variety of intermediate and final products can be formed. For example, the degradation of the herbicide butachlor (B1668075) can lead to several metabolites through processes like deoxygenation and N-demethylation. mdpi.com The potential transformation products of this compound could retain the fluorinated phenyl ring, leading to the formation of other persistent and potentially mobile compounds. However, this remains speculative without empirical evidence.

Assessment of Environmental Persistence and Mobility

An assessment of the environmental persistence and mobility of this compound cannot be made with any certainty at this time. The persistence of an organic substance is often characterized by its half-life in different environmental compartments (e.g., soil, water), while its mobility is related to its sorption behavior, often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov For many per- and polyfluoroalkyl substances (PFAS), there is a general consensus that they are persistent in the environment. nih.gov Given the presence of a difluorophenyl group, it is plausible that this compound could exhibit significant persistence. Its mobility would be influenced by its water solubility and its tendency to adsorb to soil and sediment, factors that have not yet been experimentally determined.

Future Research Directions and Emerging Applications

Development of Novel Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally friendly practices. numberanalytics.comresearchgate.net Traditional synthetic methods often involve hazardous reagents and generate significant waste. numberanalytics.com Research into the synthesis of organofluorine compounds, including 2-Chloro-4-(3,5-difluorophenyl)-1-butene, is increasingly focused on green chemistry principles to replace wasteful and energy-intensive processes. researchgate.net

Future efforts will likely concentrate on atom-economical reactions that maximize the incorporation of starting materials into the final product, with water often being the only byproduct. acs.org The development of cleaner, greener synthetic pathways for partially fluorinated materials is crucial, as these compounds retain many desirable properties while being more susceptible to environmental degradation due to reactive carbon-hydrogen bonds. researchgate.net Methodologies such as microwave-assisted synthesis in green media, like ionic liquids, are being explored to make production processes more efficient and environmentally benign. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
ParameterTraditional SynthesisPotential Green Synthesis
SolventsVolatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids
CatalystsStoichiometric toxic reagentsReusable nanocatalysts, biocatalysts researchgate.net
Energy SourceConventional heating (oil baths) acs.orgMicrowave irradiation, photocatalysis nih.govacs.org
ByproductsOften toxic and non-degradableMinimal, often non-toxic salts or water eurekalert.org
EfficiencyMulti-step, lower yieldsOne-pot reactions, higher yields, atom economy acs.org

Exploration of Advanced Catalytic Transformations

The reactivity of the allylic chloride and the difluorophenyl group in this compound makes it an ideal substrate for advanced catalytic transformations. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.gov

Future research will likely explore the use of palladium, nickel, and iron catalysts to functionalize this molecule. nih.gov For instance, stereospecific palladium-catalyzed cross-coupling reactions could be used with secondary alkylboron nucleophiles to create complex, three-dimensional structures with high precision. cuny.edu Nickel-catalyzed reactions are also promising, particularly for coupling with aryl Grignard reagents, which can proceed under mild conditions. nih.gov These catalytic methods can transform this compound into a wide array of more complex molecules for various applications. The development of highly active catalysts is crucial for these transformations, as they often require high temperatures or long reaction times to succeed. youtube.com

Table 2: Potential Catalytic Cross-Coupling Reactions
Reaction NameCatalyst System (Example)Coupling PartnerResulting Bond
Suzuki CouplingPd(PPh₃)₄ + BaseOrganoboron ReagentC(sp²)–C(sp³)
Negishi CouplingPdCl₂(dppf) or NiCl₂(dppe)Organozinc ReagentC(sp²)–C(sp³)
Stille CouplingPd(PPh₃)₄Organotin ReagentC(sp²)–C(sp³)
Buchwald-Hartwig AminationPd₂(dba)₃ + LigandAmineC–N
Sonogashira CouplingPdCl₂(PPh₃)₂ + CuITerminal AlkyneC–C(sp)

Application in Targeted Molecular Probe Design

The incorporation of fluorine into organic molecules imparts unique properties such as increased stability and bioavailability, making them valuable in medicinal chemistry and bioimaging. numberanalytics.comacs.org Since fluorine is virtually absent in biological systems, 19F-labeled compounds can be used as powerful probes for Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). acs.orgnih.gov

The 3,5-difluorophenyl moiety of this compound makes it an excellent starting point for designing targeted molecular probes. nih.gov By chemically modifying the butene chain, this scaffold can be attached to bioactive molecules that target specific proteins or cell types. acs.org Such probes could be used for non-invasive "hotspot" imaging of disease states or for tracking the biodistribution of therapeutic agents. acs.org For instance, fluorinated molecular beacons have been developed for cellular imaging of mRNA. rsc.org The development of such probes from this scaffold would involve synthesizing derivatives that can bind to biological targets, allowing for selective detection and imaging. acs.org

Table 3: Properties and Applications of Fluorinated Molecular Probes
PropertyDescriptionApplication
BiocompatibilityFluorinated compounds are generally non-toxic and biocompatible. acs.orgSafe for use in living organisms.
BioorthogonalityThe C-F bond does not participate in common biological reactions. acs.orgProbe remains stable and does not interfere with biological processes.
19F NMR/MRI SignalNo background signal in biological tissues, allowing for clear imaging. acs.orgnih.govCell tracking, disease diagnosis, and monitoring therapeutic response.
18F PET ImagingThe radioisotope 18F is a widely used positron emitter for PET scans. nih.govHigh-sensitivity imaging of metabolic processes and drug distribution. nih.gov

Integration with Machine Learning for Predictive Chemical Biology

The intersection of artificial intelligence and chemistry is revolutionizing how new molecules are designed and optimized. mdpi.commdpi.com Machine learning (ML) models can now predict a compound's biological activity, toxicity, and reaction outcomes based on its chemical structure. mdpi.comacs.org

For a molecule like this compound, ML offers several exciting future directions. Predictive models could be trained on data from similar fluorinated compounds to forecast the bioactivity of novel derivatives, significantly accelerating the discovery of new drug candidates. nih.govnih.gov This data-driven approach allows researchers to prioritize which derivatives to synthesize, saving considerable time and resources. nih.gov Furthermore, ML algorithms can optimize reaction conditions for the synthesis and functionalization of the core scaffold, navigating complex reaction landscapes to find the most efficient pathways. acs.org By combining chemical structure data with phenotypic profiles from assays, ML can enhance bioactivity predictions and accelerate the early stages of the drug discovery process. nih.gov

Table 4: Machine Learning Applications in Chemical Biology
ML Model/ApproachApplication for the Target CompoundPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of new derivatives based on their structure.Identification of potent drug candidates for specific diseases. chemrxiv.org
Reaction Outcome PredictionPredicting yields and side products for novel synthetic transformations. acs.orgOptimization of synthetic routes, reducing experimental effort.
De Novo Drug DesignGenerating novel molecular structures based on the core scaffold with desired properties.Discovery of new chemical entities with high therapeutic potential. mdpi.com
Predictive Bioactivity ProfilingUsing predicted profiles as features to improve modeling of biological endpoints. nih.govMore accurate prediction of a compound's effects in biological systems.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(3,5-difluorophenyl)-1-butene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, substituting a halogen (e.g., bromine) on a difluorophenyl precursor with a chlorobutene chain under controlled catalytic conditions (e.g., using AlCl₃ or Pd catalysts). Optimization may involve varying solvents (e.g., dichloromethane or THF), temperature (0–60°C), and stoichiometric ratios of reagents. Monitoring intermediates via TLC or GC-MS ensures purity .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm the positions of chlorine and fluorine substituents. For example, fluorine atoms on the aromatic ring cause splitting patterns in 1^1H NMR (e.g., meta-fluorines split signals into doublets of doublets).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ peak at m/z corresponding to C₁₀H₈ClF₂).
  • IR Spectroscopy : Peaks at ~550 cm⁻¹ (C-Cl stretch) and ~1200 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to track degradation products like hydrolyzed chlorides or oxidized byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine substituents deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability for Suzuki-Miyaura couplings. Steric hindrance from the meta-fluorines may slow transmetalation steps. Use bulky ligands (e.g., SPhos) and optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to improve catalytic efficiency. DFT calculations (e.g., Gaussian 16) can model transition states .

Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with computed values (e.g., using ACD/Labs or MestReNova).
  • Isotopic Labeling : Introduce 19^{19}F or 37^{37}Cl isotopes to track unexpected couplings or splitting.
  • X-ray Crystallography : Resolve ambiguous structures (e.g., confirming regiochemistry of chloro and fluoro groups) .

Q. How can computational modeling predict the compound’s electronic properties for drug discovery applications?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?

  • Methodological Answer : The chlorobutene chain acts as a versatile electrophile in forming C-C or C-N bonds. For example, it can serve as a precursor to piperazine derivatives (e.g., in antipsychotic agents) via nucleophilic substitution with amines. Structural analogs in patents (e.g., solid forms of cyclopropyl-imidazolidinediones) highlight its utility in fragment-based drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.